molecular formula C16H22O4 B8078567 Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate

Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate

Cat. No.: B8078567
M. Wt: 278.34 g/mol
InChI Key: CWOYQZKDCBZKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a keto group at the 2 position of the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate typically involves the esterification of 6-(3,5-dimethylphenoxy)-2-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: 6-(3,5-dimethylphenoxy)-2-oxohexanoic acid.

    Reduction: 6-(3,5-dimethylphenoxy)-2-hydroxyhexanoate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The phenoxy group can interact with hydrophobic pockets in proteins, potentially affecting their function. The keto group can participate in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 6-(4-methylphenoxy)-2-oxohexanoate: Similar structure but with a single methyl group at the 4 position.

    Ethyl 6-(3,5-dimethoxyphenoxy)-2-oxohexanoate: Similar structure but with methoxy groups instead of methyl groups.

    Ethyl 6-(3,5-dimethylphenoxy)-2-hydroxyhexanoate: Similar structure but with a hydroxy group instead of a keto group.

Properties

IUPAC Name

ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-19-16(18)15(17)7-5-6-8-20-14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYQZKDCBZKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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